5-(4-Chlorophenoxy)pentyl cyclobutanecarboxylate
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Overview
Description
5-(4-Chlorophenoxy)pentyl cyclobutanecarboxylate is a chemical compound with the molecular formula C16H21ClO3 and a molecular weight of 296.79. This compound is characterized by the presence of a chlorophenoxy group attached to a pentyl chain, which is further connected to a cyclobutanecarboxylate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-(4-Chlorophenoxy)pentyl cyclobutanecarboxylate typically involves the reaction of 4-chlorophenol with 1-bromopentane to form 5-(4-chlorophenoxy)pentane. This intermediate is then reacted with cyclobutanecarboxylic acid in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
5-(4-Chlorophenoxy)pentyl cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like hydroxide ions or amines replace the chlorine atom, forming phenols or amines.
Scientific Research Applications
5-(4-Chlorophenoxy)pentyl cyclobutanecarboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenoxy)pentyl cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the cyclobutanecarboxylate moiety can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
5-(4-Chlorophenoxy)pentyl cyclobutanecarboxylate can be compared with similar compounds such as:
5-(4-Bromophenoxy)pentyl cyclobutanecarboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
5-(4-Methylphenoxy)pentyl cyclobutanecarboxylate: Contains a methyl group instead of chlorine, affecting its hydrophobicity and interaction with molecular targets.
5-(4-Nitrophenoxy)pentyl cyclobutanecarboxylate: The presence of a nitro group introduces electron-withdrawing effects, altering its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(4-chlorophenoxy)pentyl cyclobutanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO3/c17-14-7-9-15(10-8-14)19-11-2-1-3-12-20-16(18)13-5-4-6-13/h7-10,13H,1-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIDMSSFEWRQJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OCCCCCOC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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